

# 2,3-Difluoro-4-methylbenzaldehyde molecular weight

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## Compound of Interest

Compound Name: 2,3-Difluoro-4-methylbenzaldehyde

Cat. No.: B1304708

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An In-depth Technical Guide: **2,3-Difluoro-4-methylbenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,3-Difluoro-4-methylbenzaldehyde** is a fluorinated aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-withdrawing aldehyde group, two ortho/meta fluorine atoms, and a para-methyl group—imparts distinct reactivity and physicochemical properties. The presence of fluorine atoms is particularly significant in drug discovery, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity, which can optimize a drug candidate's pharmacokinetic profile.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of **2,3-Difluoro-4-methylbenzaldehyde**, covering its fundamental properties, plausible synthetic strategies, key applications in research and development, validated analytical protocols, and essential safety and handling procedures. The content is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile intermediate in their work.

## Core Physicochemical Properties and Structural Elucidation

**2,3-Difluoro-4-methylbenzaldehyde** is a solid at room temperature.<sup>[3]</sup> The molecular structure combines a benzaldehyde core with three key substituents. The two fluorine atoms at the C2 and C3 positions significantly influence the electron density of the aromatic ring and the reactivity of the aldehyde functional group. This dual fluorination can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The methyl group at the C4 position provides a site for further functionalization or can be used to modulate steric and electronic properties.

**Table 1: Key Properties of 2,3-Difluoro-4-methylbenzaldehyde**

Property	Value	Source(s)
Molecular Weight	156.13 g/mol	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
CAS Number	245536-50-9	<sup>[3]</sup> <sup>[4]</sup>
Physical Form	Solid	<sup>[3]</sup>
InChI	1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3	<sup>[3]</sup>
InChI Key	YCTVOFSIRYUUAN-UHFFFAOYSA-N	<sup>[3]</sup>
SMILES String	<chem>Cc1ccc(C=O)c(F)c1F</chem>	<sup>[3]</sup>
Monoisotopic Mass	156.03867 Da	<sup>[6]</sup>

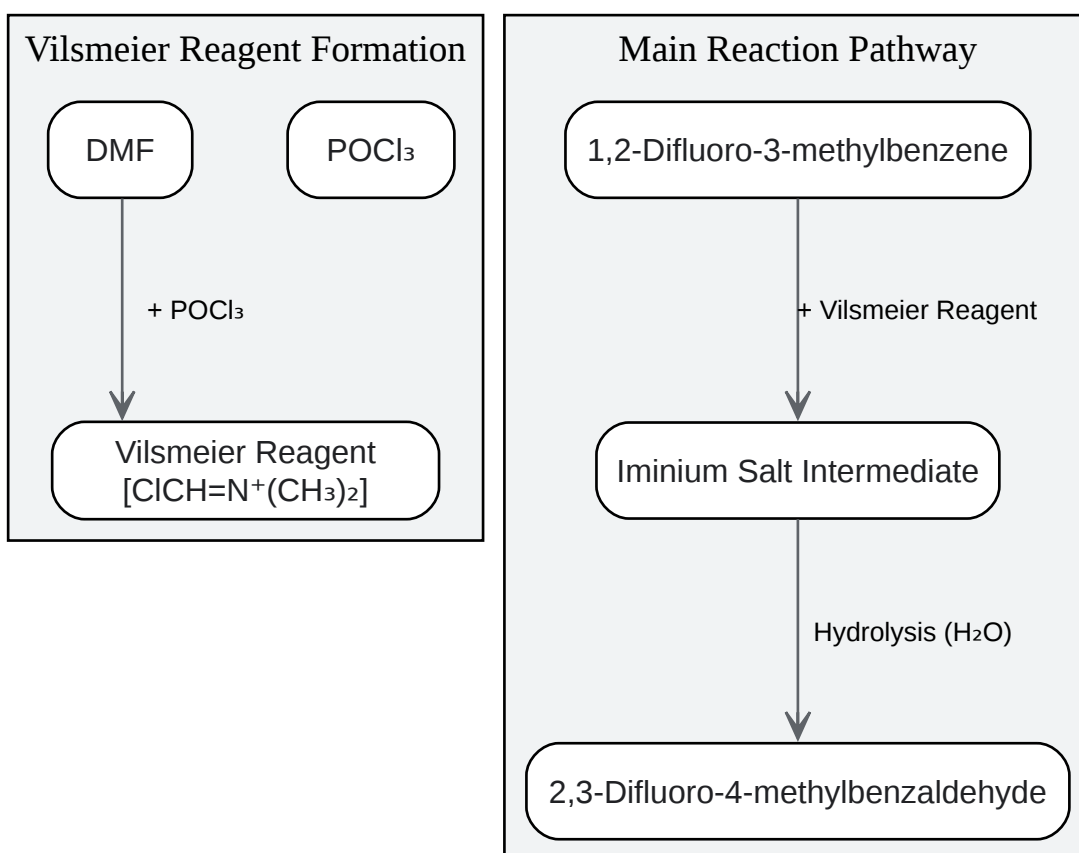
## Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic routes for **2,3-Difluoro-4-methylbenzaldehyde** are not extensively published, its structure suggests a logical retrosynthetic approach originating from substituted toluenes. A common and effective method for introducing an aldehyde group onto an activated aromatic ring is formylation.

## Plausible Synthetic Workflow: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic compounds. The synthesis would likely start from 1,2-difluoro-3-methylbenzene. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl<sub>3</sub>). This electrophilic species then attacks the aromatic ring, followed by hydrolysis to yield the final aldehyde.

The choice of this pathway is based on its reliability and scalability. The fluorine and methyl groups on the starting material direct the electrophilic substitution to the desired position due to a combination of electronic and steric effects.



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Caption: Plausible synthetic workflow via Vilsmeier-Haack reaction.

## Experimental Protocol: Hypothetical Synthesis

This protocol is illustrative and should be adapted and optimized based on laboratory trials.

- **Reagent Preparation:** In a three-neck flask under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl<sub>3</sub>, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.
- **Aromatic Addition:** Dissolve 1,2-difluoro-3-methylbenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent mixture.
- **Reaction:** Allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- **Quenching and Hydrolysis:** Cool the reaction mixture to 0°C and slowly quench by adding it to a stirred solution of ice-cold water and sodium acetate. This hydrolyzes the intermediate iminium salt.
- **Extraction and Purification:** Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude solid by column chromatography or recrystallization to yield the final product.

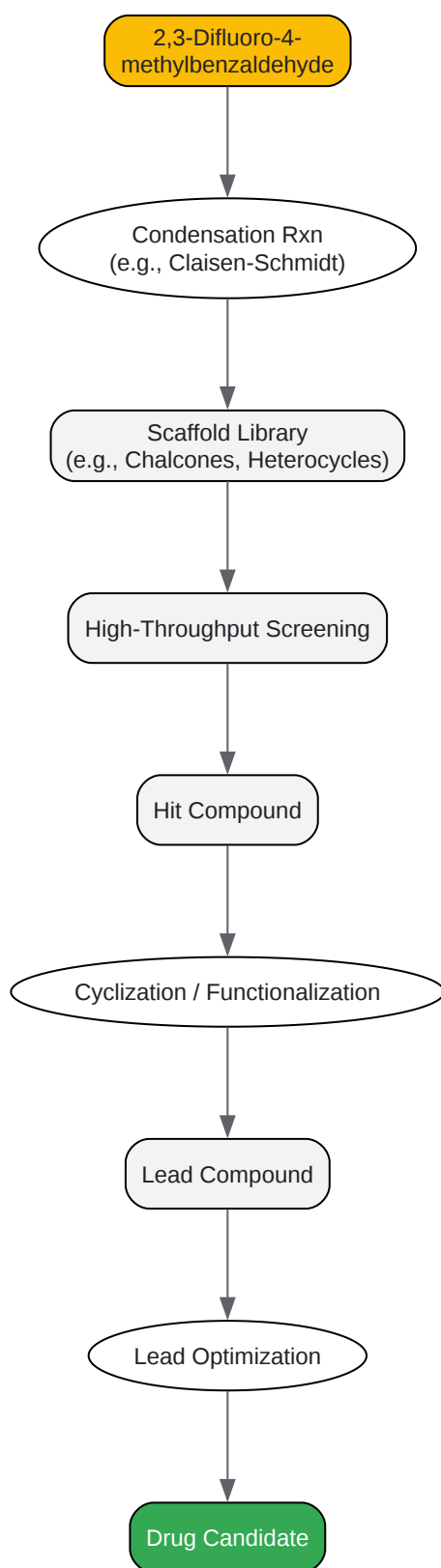
## Applications in Drug Discovery and Medicinal Chemistry

The true value of **2,3-Difluoro-4-methylbenzaldehyde** lies in its role as a versatile intermediate for constructing complex, biologically active molecules.<sup>[3]</sup> The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance drug-like properties.<sup>[1][2]</sup>

Key Advantages in Drug Design:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, increasing the drug's half-life and bioavailability.<sup>[1]</sup>
- **Binding Affinity:** Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing the binding affinity and potency of a ligand.<sup>[1][2]</sup>
- **Modulation of pKa:** The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which is critical for optimizing a drug's solubility and cell permeability.

A prime application is in the synthesis of chalcones via Claisen-Schmidt condensation, a pathway noted for a similar compound, 2',3'-Difluoro-4'-methylacetophenone.<sup>[1]</sup> Chalcones are precursors to flavonoids and are known for a wide range of pharmacological activities.<sup>[1]</sup>



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Caption: Drug discovery workflow using the intermediate building block.

## Analytical and Quality Control Protocols

Ensuring the identity and purity of starting materials is paramount in synthesis and drug development. Sigma-Aldrich notes that for some unique chemicals like this one, they do not collect analytical data, and the buyer assumes responsibility for confirming identity and purity. [3] Therefore, robust in-house QC is essential.

### Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: Prepare a gradient system with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
- Gradient Elution:
  - 0-2 min: 5% B
  - 2-15 min: Ramp linearly from 5% to 95% B
  - 15-18 min: Hold at 95% B
  - 18-20 min: Return to 5% B and re-equilibrate.
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
- Injection and Detection: Inject 5  $\mu$ L and monitor at 254 nm.
- Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

### Protocol 2: Identity Confirmation by $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).

- Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
- Expected Spectral Features:
  - Aldehyde Proton (-CHO): A singlet or narrowly split multiplet around  $\delta$  9.9-10.1 ppm.
  - Aromatic Protons (Ar-H): Two distinct signals in the aromatic region ( $\delta$  7.0-8.0 ppm), likely appearing as doublets or triplets, showing coupling to each other and to the fluorine atoms.
  - Methyl Protons (-CH<sub>3</sub>): A singlet or narrowly split multiplet (due to coupling with fluorine) around  $\delta$  2.2-2.5 ppm.

**Table 2: Summary of Expected Analytical Data**

Analysis Technique	Expected Result
HPLC-UV	Single major peak (>95% purity) at a characteristic retention time.
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Signals corresponding to aldehyde, aromatic, and methyl protons in a 1:2:3 integration ratio.
<sup>19</sup> F NMR (CDCl <sub>3</sub> )	Two distinct signals for the non-equivalent fluorine atoms.
Mass Spec (ESI+)	[M+H] <sup>+</sup> ion observed at m/z 157.0459. <a href="#">[6]</a>

## Safety, Handling, and Storage

**2,3-Difluoro-4-methylbenzaldehyde** is classified as a hazardous substance and requires careful handling.

**Table 3: GHS Hazard and Precautionary Information**

Category	Code	Description	Source
Pictogram	GHS06	Skull and Crossbones	[3]
Signal Word	Danger	[3]	
Hazard Statement	H301	Toxic if swallowed	[3]
Precautionary	P264	Wash skin thoroughly after handling.	[3]
Precautionary	P270	Do not eat, drink or smoke when using this product.	[3]
Precautionary	P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[3]
Precautionary	P405	Store locked up.	[3]
Precautionary	P501	Dispose of contents/container to an approved waste disposal plant.	[3]

## Protocol for Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.
- Engineering Controls: Handle the solid material in a chemical fume hood to avoid inhalation of dust.
- Dispensing: Use a spatula for transferring the solid. Avoid creating dust.
- In Case of Exposure:
  - Skin Contact: Immediately wash the affected area with plenty of soap and water.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison control center or physician.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it in a locked cabinet or area accessible only to authorized personnel.
- Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for toxic chemical waste.

## Conclusion

**2,3-Difluoro-4-methylbenzaldehyde** is a high-value chemical intermediate with significant potential in the pharmaceutical and materials science sectors. Its carefully arranged pattern of fluoro, methyl, and aldehyde substituents provides a unique combination of reactivity and functionality. For medicinal chemists, it represents a strategic starting point for synthesizing novel therapeutics with enhanced pharmacological profiles, particularly leveraging the well-documented benefits of fluorination. Understanding its properties, synthetic pathways, and handling requirements is crucial for unlocking its full potential in the laboratory and accelerating the development of next-generation chemical entities.

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